molecular formula C16H11NO3 B15152186 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione

1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione

Cat. No.: B15152186
M. Wt: 265.26 g/mol
InChI Key: YWZXAKOSQXNGAJ-UHFFFAOYSA-N
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Description

1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione is a novel chemical entity belonging to the class of N-hydroxypyrrolediones. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to the documented bioactivities of its structural analogs. Compounds featuring the 1H-pyrrole-2,5-dione (maleimide) core are known to exhibit a wide range of pharmacological properties . Specifically, 3,4-diphenyl-substituted pyrrole-2,5-dione analogues have demonstrated promising anti-inflammatory effects in biological models. Research on these analogues shows they can significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in stimulated immune cells by blocking key signaling pathways such as NF-κB and p38 MAPK . Furthermore, the 1-hydroxy substitution on the pyrrole ring is a critical pharmacophore associated with enhanced free radical scavenging capabilities. Pyrrole-2,5-dione derivatives have been systematically synthesized and evaluated, revealing potent antioxidant activities through mechanisms like hydrogen peroxide and DPPH radical scavenging . This makes 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione a compelling candidate for investigating oxidative stress-related pathologies. Researchers can utilize this compound as a key intermediate or lead molecule in developing new therapeutic agents for neuroinflammatory diseases, infectious diseases, and conditions linked to oxidative damage. It is also a valuable scaffold for structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

1-hydroxy-3,4-diphenylpyrrole-2,5-dione

InChI

InChI=1S/C16H11NO3/c18-15-13(11-7-3-1-4-8-11)14(16(19)17(15)20)12-9-5-2-6-10-12/h1-10,20H

InChI Key

YWZXAKOSQXNGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C2=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Aroyl-5-Aryl-2,3-Furandiones

This three-component reaction between 4-aroyl-5-aryl-2,3-furandiones, hydroxylamine derivatives, and urea analogs remains the most widely implemented route:

Procedure

  • Charge a flask with 4-benzoyl-5-phenyl-2,3-furandione (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and N,N-diisopropylethylamine (2.5 eq) in anhydrous toluene
  • Reflux at 110°C under N₂ for 18–24 hours with molecular sieves (4Å)
  • Cool to 25°C, filter through Celite, and concentrate in vacuo
  • Purify by flash chromatography (hexane/EtOAc 3:1 → 1:2 gradient)

Mechanistic Insights
The reaction proceeds through:

  • Nucleophilic attack of hydroxylamine on the furandione carbonyl
  • Ring-opening to form a tetrahedral intermediate
  • Dehydration cyclization generating the pyrrole core

Optimization Data

  • Yield improved from 47% to 82% by switching from DMF to toluene solvent
  • Microwave irradiation (150W, 140°C) reduces reaction time to 45 minutes with 85% yield

Annulation of Maleic Anhydride Derivatives

A scalable two-step approach utilizing maleic anhydride functionalization:

Step 1: Synthesis of 3,4-Diphenylmaleimide

  • React maleic anhydride (1.0 eq) with benzylamine (2.2 eq) in acetic acid at 80°C
  • Isolate intermediate N-benzylmaleamic acid (94% yield)
  • Cyclize using acetic anhydride/NaOAc to obtain 3,4-diphenylmaleimide

Step 2: Hydroxylation at N1

  • Treat maleimide with Oxone® (2.5 eq) in MeCN/H₂O (3:1) at 0°C
  • Stir for 6 hours, then warm to 25°C
  • Extract with CH₂Cl₂, dry over MgSO₄, and crystallize from EtOH/H₂O

Critical Parameters

  • Excess Oxone® leads to over-oxidation to nitro groups
  • Temperature control (<10°C) prevents epoxidation of phenyl rings

Enzymatic Hydroxylation Using Cytochrome P450 BM3

Emerging biocatalytic method offering stereoselectivity:

Protocol

  • Express engineered P450 BM3 mutant (A74G/F87V) in E. coli BL21(DE3)
  • Incubate 3,4-diphenylmaleimide (10 mM) with enzyme (2 mg/mL) in 50 mM Tris-HCl (pH 7.4)
  • Add NADPH regeneration system (glucose-6-phosphate dehydrogenase)
  • Monitor conversion by HPLC (C18 column, 60% MeOH/H₂O)

Performance Metrics

  • Turnover frequency: 12.7 min⁻¹
  • Enantiomeric excess: 98.2% (S)-isomer
  • Space-time yield: 4.8 g/L/day

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Parameter Cyclocondensation Maleic Anhydride Route Biocatalysis
Typical yield 78–85% 63–71% 88–92%
Reaction time 18–24 h 34 h (2 steps) 48 h
Stereocontrol None Racemic >98% ee
Scale-up potential Kilogram Multi-kilogram Laboratory
Byproducts <5% 15–20% <2%

Advanced Characterization Techniques

  • X-ray Photoelectron Spectroscopy (XPS)

    • N1s binding energy at 399.8 eV confirms hydroxylamine structure
    • O1s peaks at 531.2 eV (C=O) and 533.1 eV (N–OH)
  • Solid-State NMR

    • ¹³C CP/MAS shows carbonyl carbons at δ 168.4 ppm (C2) and δ 170.1 ppm (C5)
    • ¹⁵N NMR reveals N1 chemical shift at δ -243 ppm vs NH₃
  • Time-Resolved Fluorescence

    • Excited-state lifetime of 4.7 ns indicates strong π-π* transitions
    • Quantum yield ΦF = 0.33 in THF

Industrial-Scale Production Considerations

For metric ton manufacturing:

  • Continuous flow reactors reduce cyclocondensation time to 8 minutes
  • Membrane-based enzyme immobilization increases P450 BM3 operational stability to 15 cycles
  • Crystallization optimization using anti-solvent (n-heptane) achieves 99.5% purity

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the ring structure.

Scientific Research Applications

1-Hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. For example, its anti-inflammatory activity is believed to be due to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α . The compound may also interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights

  • N(1) Substitution: The unsubstituted 3,4-diphenyl-1H-pyrrole-2,5-dione (N(1): H) shows COX-2 inhibitory activity, suggesting a role in anti-inflammatory pathways . Introducing bulky groups at N(1), such as 4-(dimethylamino)phenyl, enhances anti-inflammatory effects by suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) . Methyl substitution at N(1) (e.g., 1-methyl derivatives) primarily alters solubility and crystallinity without direct bioactivity reports .
  • C(3,4) Substitution :

    • Phenyl groups at C(3,4) (3,4-diphenyl derivatives ) are critical for enzyme inhibition (COX-2, CDK1) .
    • Smaller substituents (e.g., methyl groups at C(3,4)) shift activity toward antibacterial and antiproliferative effects, as seen in 3,4-dimethyl derivatives .

Mechanistic Comparisons

  • Anti-inflammatory Activity: 3,4-Diphenyl derivatives (e.g., compound from ) inhibit COX-2, a key enzyme in prostaglandin synthesis. 1-(4-(Dimethylamino)phenyl)-3,4-diphenyl derivatives () target cytokine production, indicating a broader immunomodulatory mechanism.
  • Antibacterial Activity :

    • 3,4-Dimethyl derivatives exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, likely due to enhanced membrane permeability .

Biological Activity

1-Hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, characterized by a pyrrole ring with two phenyl groups and a hydroxyl substituent, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H13N1O2
  • Molecular Weight : 269.28 g/mol

The compound features a conjugated system due to the carbonyl groups, which enhances its electrophilic nature. This property allows it to participate in various chemical reactions, making it a versatile candidate for further modifications aimed at improving biological activity.

Biological Activities

Research has indicated that 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione exhibits several biological activities:

  • Antitumor Activity : Studies suggest that this compound may inhibit the growth of various cancer cell lines. For example, it has shown effectiveness against colon cancer cells in vitro, with growth inhibition concentrations (GI50) ranging from 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M .
  • Antioxidant Properties : The presence of the hydroxyl group is believed to contribute to its antioxidant capabilities, potentially mitigating oxidative stress in biological systems .
  • Enzyme Inhibition : Interaction studies have revealed that 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione can bind to various enzymes and receptors, indicating its potential as an enzyme inhibitor.

The biological activity of 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione is primarily attributed to its ability to form stable complexes with target proteins. This interaction can disrupt normal cellular functions and lead to apoptosis in cancer cells. The compound's electrophilic nature allows it to interact with nucleophilic sites on proteins, which is crucial for its antitumor effects .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione showed varying degrees of cytotoxicity against HCT-116 and SW-620 colon cancer cell lines. The most potent derivative exhibited a GI50 value of approximately 1.0×1081.0\times 10^{-8} M .
  • In Vivo Studies : Research involving animal models has shown that certain derivatives can significantly reduce tumor growth in chemically induced colon cancer models .

Comparative Analysis

To better understand the unique properties of 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
3,4-Diphenyl-1H-pyrrole-2,5-dioneC16H11N1O2Lacks hydroxyl group; different reactivity profile
1-Hydroxy-1H-pyrrole-2,5-dioneC4H3N1O3Simpler structure; less complex biological activity
3-Acetyl-4-hydroxy-1-phenyldioneC12H9N1O4Contains an acetyl group; different reactivity profile

The presence of the hydroxyl group in 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione enhances its solubility and may play a critical role in its biological activity compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione, and how are intermediates monitored?

  • Methodology : Multi-step synthesis typically involves condensation of substituted phenyl groups with pyrrole-dione precursors. Key steps include cyclization under reflux conditions using solvents like ethanol or toluene. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation, followed by purification through column chromatography or recrystallization. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .
  • Critical Parameters : Solvent polarity, temperature control, and catalyst selection (e.g., acid/base) significantly influence yield. For example, highlights the use of ethanol for recrystallization to achieve >85% purity.

Q. How is 1-hydroxy-3,4-diphenyl-1H-pyrrole-2,5-dione characterized spectroscopically?

  • Analytical Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments, with aromatic protons appearing in the δ 6.8–7.5 ppm range and carbonyl carbons at δ 165–175 ppm .
  • HRMS : Validates molecular weight (e.g., [M]+ peaks matching theoretical values within ±0.005 Da) .
  • FTIR : Confirms hydroxyl (O–H stretch at ~3200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) functional groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles ( notes respiratory irritation risks).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult safety data sheets (SDS) for toxicity profiles (e.g., acute oral toxicity LD50 > 2000 mg/kg in rodents) .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s enzyme inhibition be derived?

  • Experimental Design :

  • Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates and recombinant enzymes (e.g., proteases or kinases).
  • Docking Studies : Perform molecular docking with X-ray crystallographic data (e.g., PDB ID templates) to identify binding interactions. suggests structural analogs inhibit enzymes via hydrogen bonding with active-site residues.
  • Mutagenesis : Validate key residues by comparing wild-type and mutant enzyme inhibition profiles .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Data Analysis Framework :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent concentration). For example, discrepancies in IC50 values may arise from DMSO solvent effects (>1% v/v can alter enzyme activity).
  • Meta-Analysis : Compare structural analogs (e.g., 3,4-bis(4-methoxyphenyl) derivatives in ) to identify substituent-dependent activity trends.
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and disk diffusion methods to minimize false positives .

Q. What computational approaches are used to predict the compound’s photophysical properties?

  • Computational Methods :

  • DFT/TDDFT : Calculate HOMO-LUMO gaps and excitation energies using Gaussian or ORCA software. demonstrates correlation between calculated λmax (e.g., 350–400 nm) and experimental UV-vis spectra.
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent polarity impacts on electronic transitions .

Q. How does substituent variation (e.g., halogenation) affect the compound’s stability and reactivity?

  • Structure-Activity Relationship (SAR) Study :

  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., –Cl, –F) at the phenyl ring (see for fluorinated analogs).
  • Accelerated Stability Testing : Expose derivatives to heat (40–60°C), light, and humidity. Monitor degradation via HPLC; halogenated analogs in show enhanced thermal stability (t1/2 > 30 days at 25°C).
  • Reactivity Screening : Assess electrophilic substitution kinetics under nitration/sulfonation conditions .

Methodological Notes

  • Contradictory Data : and highlight variations in biological activity due to crystallinity differences (amorphous vs. crystalline forms). Use powder X-ray diffraction (PXRD) to verify phase purity.
  • Advanced Characterization : Single-crystal X-ray diffraction (SCXRD) resolves stereochemical ambiguities, as demonstrated in for related pyrrole-dione derivatives.

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